6,7-Dehydroferruginol
Description
Overview of Diterpenoid Compounds and Abietane-Type Structures
Diterpenoids are a large and diverse class of organic compounds derived from four isoprene (B109036) units, resulting in a 20-carbon skeleton. biosynth.com Their structural variety is immense, encompassing bicyclic, tricyclic, tetracyclic, and macrocyclic arrangements. mdpi.com This structural heterogeneity gives rise to a wide array of pharmacological properties. mdpi.com
A significant subgroup of diterpenoids is the abietane-type, characterized by a tricyclic perhydrophenanthrene core. mdpi.com The basic abietane (B96969) skeleton features a methyl group at carbon C10, two methyl groups at C4, and an isopropyl group at C13. mdpi.com Abietane-type diterpenoids are frequently found in a highly oxygenated state, with hydroxylations and further oxidations being common modifications. mdpi.com Many species within the genus Plectranthus are known to produce these phenolic compounds and terpenes. mdpi.com Abietanes, including prominent examples like abietic acid, carnosic acid, and ferruginol (B158077), are recognized for their potential biological activities and are of interest in biogeochemistry as biomarkers for source organisms. wikipedia.org Aromatic abietane diterpenoids can be classified based on the number of double bonds and the nature of their carbocyclic framework, such as tricyclic abietatrienes and abietatetraenes. rsc.org
Historical Context of 6,7-Dehydroferruginol Research
The study of aromatic abietane diterpenoids dates back to their initial isolation in the late 1930s. rsc.org While much of the early synthetic focus was on related compounds like dehydroabietic acid and ferruginol, research has expanded to include a broader range of abietanes due to their interesting molecular structures and biological properties. rsc.org this compound has been identified in various natural sources, including ancient fossilized wood, highlighting its stability over geological timescales. researchgate.net Its presence in Eocene fossil resins of the genus Taxodium has also been documented. mdpi.com More contemporary research has focused on isolating this compound from various plant species and evaluating its biological activities. For instance, it was isolated from the roots of Azadirachta indica (neem) and subsequently evaluated for its biological properties. scielo.brscielo.br
Significance of this compound as a Research Target
The significance of this compound as a research target stems from its diverse and promising biological activities. It is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for therapeutic research. biosynth.com Researchers are particularly interested in its molecular-level activity and its ability to integrate into biochemical pathways, which could inform drug development. biosynth.com For example, it has shown notable effects in reducing Aβ toxicity in models of Alzheimer's disease, comparable to known anti-AD agents. gums.ac.irgums.ac.ir Furthermore, its anti-lymphangiogenic activity suggests potential applications in cancer therapy research. nih.gov The compound's presence in various plant species and its interesting chemical structure continue to make it a valuable subject in natural product chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h7-8,11-13,18,21H,6,9-10H2,1-5H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHINJPZLGMLCY-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314663 | |
| Record name | 6,7-Dehydroferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34539-84-9 | |
| Record name | 6,7-Dehydroferruginol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dehydroferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Natural Occurrence and Isolation Methodologies
Botanical Sources and Distribution
6,7-Dehydroferruginol has been identified in several families of coniferous plants, indicating its significance as a chemosystematic marker. Its presence is particularly well-documented in the Cupressaceae, Podocarpaceae, and Araucariaceae families. jurassic.runih.govresearchgate.net
The compound is found across a range of coniferous genera. Notable examples include:
Abies (Fir): While specific studies on this compound in Abies are part of broader chemical analyses, diterpenoids are known constituents of this genus. scispace.com
Cunninghamia : Research into the chemical makeup of this genus has contributed to the understanding of diterpenoid distribution.
Taxodium (Bald Cypress): Several studies have confirmed the presence of this compound in Taxodium species. nih.govsemanticscholar.orgncsu.edumdpi.comresearchgate.net
Cryptomeria (Sugi): This genus is a known source of this compound. semanticscholar.orgmdpi.commdpi.comjst.go.jpnih.govhawaii.edu
Juniperus (Juniper): Various species within this genus have been shown to contain this compound. tandfonline.complantaedb.comnaturalproducts.netresearchgate.netrsc.org
Calocedrus (Incense Cedar): This genus is a documented source of the compound. nih.govresearchgate.netfda.gov.twlawdata.com.twntu.edu.tw
A number of specific plant species have been identified as sources of this compound. The table below details some of these species and the parts of the plant where the compound has been found.
| Plant Species | Family | Plant Part |
| Calocedrus formosana | Cupressaceae | Bark researchgate.netfda.gov.twlawdata.com.tw |
| Calocedrus macrolepis | Cupressaceae | Bark, Heartwood rsc.orgnih.gov |
| Cryptomeria japonica | Cupressaceae | Resin, Heartwood, Bark semanticscholar.orgmdpi.comjst.go.jpnih.govhawaii.edu |
| Juniperus brevifolia | Cupressaceae | Bark tandfonline.comresearchgate.net |
| Juniperus communis | Cupressaceae | General naturalproducts.netwikipedia.org |
| Juniperus drupacea | Cupressaceae | General plantaedb.com |
| Juniperus formosana | Cupressaceae | Heartwood rsc.org |
| Taxodium distichum | Cupressaceae | Resin, Cones nih.govncsu.eduresearchgate.net |
| Taiwania cryptomerioides | Cupressaceae | General rsc.org |
Coniferous Plant Genera (e.g., Abies, Cunninghamia, Taxodium, Cryptomeria, Juniperus, Calocedrus)
Anatomical Localization within Plants
This compound is not uniformly distributed throughout the plant. Its accumulation is often concentrated in specific tissues, which is a common characteristic of defensive secondary metabolites in trees.
Heartwood: The heartwood of species like Cryptomeria japonica and Juniperus formosana is a significant reservoir of this compound. jst.go.jpnih.govrsc.org The presence of such compounds in the heartwood contributes to its durability and resistance to decay.
Bark: The bark of several conifers, including Calocedrus formosana, Calocedrus macrolepis, and Juniperus brevifolia, has been found to contain this compound. mdpi.comtandfonline.comresearchgate.netresearchgate.netfda.gov.twlawdata.com.tw This localization suggests a role in protecting the tree from external threats.
Cones: The cones of Taxodium distichum are another anatomical part where this compound has been isolated. ncsu.eduresearchgate.net
Resin: Resins bled from the stems of Cryptomeria japonica and Taxodium distichum also contain this compound. nih.govsemanticscholar.orgmdpi.com
Extraction and Purification Techniques for Natural Product Isolation
The isolation of this compound from its natural sources involves a multi-step process that begins with extraction, followed by sophisticated purification methods to separate it from a complex mixture of other phytochemicals.
Initial extraction is typically performed using organic solvents of varying polarities. For instance, the bark of Calocedrus macrolepis var. formosana has been extracted with acetone, followed by partitioning with ethyl acetate (B1210297). fda.gov.tw Similarly, n-hexane has been used to extract the compound from the cones of Taxodium distichum.
Modern chromatography is indispensable for the purification of natural products like this compound. dergipark.org.trfrontiersin.orguga.edu These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique widely used for the purification of complex mixtures. dergipark.org.trfrontiersin.orgresearchgate.net Preparative HPLC (Prep-HPLC) allows for the isolation of larger quantities of pure compounds. numberanalytics.comnih.gov For example, repeated normal-phase HPLC has been employed to purify extracts from the bark of Calocedrus macrolepis var. formosana. fda.gov.tw
Medium-Pressure Liquid Chromatography (MPLC): MPLC is another valuable tool for the fractionation of crude extracts. frontiersin.org For instance, reversed-phase MPLC has been used in the isolation of diterpenoids from Euonymus hamiltonianus. scispace.com
The field of natural product isolation is continually evolving, with new strategies being developed to improve efficiency and yield.
Countercurrent Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. numberanalytics.com High-speed countercurrent chromatography (HSCCC) is an advanced form of this method. nih.gov
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid as the mobile phase, offering advantages in terms of speed and reduced solvent consumption. numberanalytics.com
Hybrid and Two-Dimensional Techniques: Combining different chromatographic methods, such as flash chromatography followed by semi-preparative HPLC, provides a powerful strategy for isolating pure compounds from highly complex matrices. nih.gov Target-guided isolation using techniques like UPLC-MS helps to specifically track and purify compounds of interest from complex fractions. tandfonline.com Green extraction techniques, such as microwave-assisted and ultrasound-assisted extraction, are also gaining prominence for their efficiency and reduced environmental impact. acs.orgmdpi.com
Iii. Advanced Structural Elucidation and Characterization
Spectroscopic Analysis for Structure Determination
Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 6,7-Dehydroferruginol. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular puzzle.
¹H-NMR spectra provide information on the chemical environment of hydrogen atoms, while ¹³C-NMR spectra reveal the carbon skeleton. For this compound, characteristic signals include those for the aromatic protons, the vinyl protons of the C-6/C-7 double bond, the isopropyl group, and the multiple methyl groups characteristic of the abietane (B96969) skeleton. mdpi.com
Two-dimensional NMR techniques are crucial for establishing connectivity.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out adjacent proton networks, such as the spin systems in the aliphatic rings. hebmu.edu.cn
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs, allowing for the unambiguous assignment of carbon signals based on their attached protons. hebmu.edu.cn
Published NMR data for the this compound moiety provides the basis for its identification. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for the this compound Moiety
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
|---|---|---|
| 5 | ~50.0 | - |
| 6 | ~125.0 | olefinic proton signal |
| 7 | ~123.0 | olefinic proton signal |
| 8 | ~130.0 | - |
| 9 | ~145.0 | - |
| 10 | ~38.0 | - |
| 11 | ~110.0 | aromatic proton signal (~6.7 ppm, s) |
| 12 | ~154.0 | - |
| 14 | ~126.0 | aromatic proton signal (~7.0 ppm, s) |
| 15 | ~27.0 | methine proton (~3.2 ppm, septet) |
| 16, 17 | ~22.5 | methyl protons (~1.2 ppm, d) |
| 18, 19 | ~33.0, ~21.5 | methyl protons (singlets) |
| 20 | ~25.0 | methyl protons (singlet) |
Note: The chemical shifts are approximate and can vary based on the solvent and specific experimental conditions. Data is compiled from related structures and published values. mdpi.comhebmu.edu.cn
Mass spectrometry is essential for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula of this compound, which is C₂₀H₂₈O. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing components of a mixture and provides characteristic fragmentation patterns that act as a molecular fingerprint. mdpi.com For this compound, the electron impact (EI) mass spectrum shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 284. mdpi.commdpi.com
The fragmentation pattern is key to confirming the structure. A notable fragmentation involves a retro-Diels-Alder reaction in ring B, which could potentially lead to misidentification of the double bond position if relying solely on MS data. mdpi.com For instance, the loss of ring A can produce a significant fragment ion. However, the combination of this fragmentation data with NMR evidence provides a definitive structural assignment. mdpi.com The analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound by GC-MS is also a common practice to aid identification. mdpi.comresearchgate.net
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Ion | Description |
|---|---|---|
| 284 | [M]⁺ | Molecular Ion (C₂₀H₂₈O)⁺ |
| 269 | [M-CH₃]⁺ | Loss of a methyl group |
| 241 | [M-C₃H₇]⁺ | Loss of an isopropyl group |
| 202 | - | Fragment from retro-Diels-Alder rearrangement (loss of ring A) |
Note: Fragmentation data is based on published spectra. mdpi.comresearchgate.net
Other spectroscopic techniques provide additional structural information.
Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound shows absorption maxima (λ_max) characteristic of its phenolic aromatic ring, typically around 220 nm and 276-280 nm. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum provides evidence for specific functional groups. Key absorptions for this compound include a broad band for the hydroxyl (-OH) group (around 3400 cm⁻¹) and sharp peaks corresponding to aromatic C=C stretching (around 1500-1600 cm⁻¹) and C-H bonds. mdpi.comhebmu.edu.cn
Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS fragmentation analysis)
Stereochemical Assignment Methodologies
The relative stereochemistry can be established using 2D NMR techniques, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. nih.govmdpi.com NOESY detects correlations between protons that are close in space, even if they are not directly connected through bonds. For example, spatial correlations between the axial methyl group at C-10 (C-20) and other axial protons can confirm the chair conformations of the rings and the relative orientation of substituents. nih.govmdpi.com The absolute configuration is often confirmed by comparing its optical rotation or circular dichroism (CD) data with known related compounds or through X-ray crystallography if a suitable crystal can be obtained. mdpi.com
Computational Chemistry in Structure Elucidation and Validation
Computational chemistry has become an indispensable tool for validating proposed structures and assigning stereochemistry, especially for complex molecules where experimental data may be ambiguous. mdpi.com Density Functional Theory (DFT) is a widely used method to predict NMR chemical shifts (¹H and ¹³C) for a proposed structure. researchgate.net
The process involves:
Generating all possible stereoisomers of the molecule in silico.
Performing geometry optimization for each isomer to find its lowest energy conformation.
Calculating the NMR chemical shifts for these optimized structures using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.net
Comparing the calculated NMR data against the experimental data.
The isomer whose calculated spectrum most closely matches the experimental one is assigned as the correct structure. researchgate.net Statistical tools like the DP4+ probability analysis can provide a quantitative measure of confidence in the assignment. mdpi.com This approach is particularly powerful for resolving complex stereochemical questions and confirming the structures of new diterpenoids. mdpi.comresearchgate.net
Challenges in the Elucidation of Diterpenoid Structures
The structural elucidation of diterpenoids, as a class, presents several significant challenges:
Structural Diversity and Complexity: Diterpenoids exhibit an immense diversity of carbon skeletons (e.g., abietane, kaurane, taxane, cembrane) and a high degree of functionalization and stereochemical complexity, making the determination of new structures a formidable task. jmb.or.krmsu.edu
Isomeric Mixtures: Natural sources often contain complex mixtures of closely related isomers (constitutional isomers or stereoisomers) that are difficult to separate and distinguish. Their similar spectroscopic properties can lead to overlapping signals and complicate data interpretation. mdpi.com
Low Natural Abundance: Many bioactive diterpenoids are present in organisms in very small quantities, making it challenging to isolate enough material for extensive spectroscopic analysis, particularly for less sensitive experiments like ¹³C NMR or 2D NMR. mdpi.com
Conformational Flexibility: Macrocyclic diterpenoids, in particular, can possess highly flexible structures, leading to averaged NMR signals that make it difficult to determine a single, defined conformation or assign relative stereochemistry using NOE data. mdpi.com
Ambiguous Spectroscopic Data: As seen with this compound, relying on a single technique like mass spectrometry can be misleading. mdpi.com The complex fused ring systems can undergo unexpected rearrangements during MS fragmentation, requiring comprehensive analysis from multiple techniques, especially NMR, for accurate elucidation. hebmu.edu.cn
Iv. Biosynthesis and Biogenetic Transformations
Precursor Pathways and Enzymatic Synthesis
The biosynthesis of 6,7-dehydroferruginol, like all diterpenoids, originates from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mpg.de These are synthesized through either the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. rsc.org
Geranylgeranyl Diphosphate (GGPP) as a Universal Precursor
The journey from the basic C5 units to the C20 skeleton of diterpenes is initiated by the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. mpg.de This series of reactions is catalyzed by geranylgeranyl diphosphate synthase (GGPPS), yielding the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). rsc.orgwikipedia.org GGPP is a linear molecule poised for a variety of cyclization reactions that give rise to the diverse carbocyclic frameworks of diterpenoids. rsc.org The formation of the characteristic tricyclic abietane (B96969) skeleton of this compound involves a complex cascade of cyclization and rearrangement reactions initiated from GGPP. rsc.org
Proposed Biosynthetic Routes from Abietane Derivatives (e.g., Ferruginol (B158077), Abietic Acid)
While the de novo synthesis from GGPP is the fundamental route, the direct biosynthetic relationship between this compound and other closely related abietane diterpenes, such as ferruginol and abietic acid, is also a subject of investigation. mdpi.comresearchgate.net It is plausible that this compound can be formed through the dehydrogenation of ferruginol. This is supported by the co-occurrence of these compounds in various plant sources, such as Taiwania cryptomerioides. researchgate.netsemanticscholar.org
A proposed biosynthetic pathway in the heartwood of Taiwania cryptomerioides suggests that ferruginol is a direct precursor to this compound. researchgate.net This transformation would involve an enzymatic desaturation at the C6-C7 position. Further oxidative modifications of these abietanes lead to a wider array of diterpenoids. researchgate.netlookchem.com
Role of this compound in Downstream Biogenetic Pathways
The significance of this compound extends beyond its own existence, as it serves as a critical branching point for the biosynthesis of more complex and structurally unique diterpenoids.
Biogenesis of Taiwaniaquinoids and Related Metabolites
Several biosynthetic proposals identify a derivative of this compound as the key precursor to the taiwaniaquinoids, a class of diterpenoids characterized by a rearranged 4a-methylhydrofluorene skeleton. mdpi.commdpi.com The structural relationship and co-occurrence of abietane diterpenes and taiwaniaquinoids in their natural sources strongly suggest a biogenetic link. mdpi.com The transformation of the abietane framework to the taiwaniaquinoid skeleton involves a crucial B-ring contraction. mdpi.com
Proposed Intermediates and Reaction Mechanisms
Multiple hypotheses have been put forward to explain the intricate molecular rearrangement from an abietane precursor to the taiwaniaquinoid core. One early proposal suggested a pinacol-type rearrangement of a 6,7-diol derived from this compound. mdpi.com However, experimental attempts to validate this specific pathway have been unsuccessful. mdpi.com
A more recent and experimentally supported hypothesis involves the oxidative cleavage of the C6-C7 double bond of a 6,7-dehydroabietane derivative, such as this compound. This cleavage leads to the formation of a 6,7-seco-abietane dialdehyde (B1249045) intermediate. mdpi.comresearchgate.net Subsequent acid-catalyzed intramolecular aldol (B89426) condensation and elimination of formic acid from a cyclic aldol intermediate can then lead to the formation of the characteristic 4a-methyltetrahydrofluorene skeleton of taiwaniaquinoids. mdpi.com This novel reaction pathway provides a plausible biogenetic route from abietane diterpenes to taiwaniaquinoids. mdpi.com
Investigation of Biosynthetic Gene Clusters (BGCs)
The enzymes responsible for the biosynthesis of specialized metabolites like this compound and the subsequent taiwaniaquinoids are encoded in biosynthetic gene clusters (BGCs). nih.govfrontiersin.org These clusters are genomic regions containing a collection of co-localized genes that are functionally related and often co-regulated. nih.gov The identification and characterization of the specific BGCs involved in the this compound pathway are crucial for understanding the precise enzymatic machinery and regulatory mechanisms at play.
While the broader framework of diterpene biosynthesis is established, the specific genes and enzymes responsible for the later, more specialized steps, such as the desaturation of ferruginol to this compound and the subsequent rearrangement to taiwaniaquinoids, are still areas of active research. The use of genome mining tools and comparative genomics approaches is instrumental in identifying candidate BGCs in organisms that produce these compounds. frontiersin.org Functional characterization of the genes within these clusters will ultimately elucidate the complete biosynthetic pathway.
V. Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to 6,7-Dehydroferruginol
The total synthesis of abietane (B96969) diterpenoids, including the structural framework of this compound, often relies on the stereoselective construction of the tricyclic ring system. A notable approach involves the cyclization of a specifically designed polyene precursor.
One documented synthesis leading to the racemic form of this compound methyl ether starts with a modified polyene ester. tcichemicals.com This strategy hinges on a key cyclization step to form the characteristic A, B, and C rings of the abietane skeleton. The initial steps involve preparing the polyene precursor, which is then subjected to cyclization using a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in nitromethane. tcichemicals.com This reaction sequence generates the tricyclic core.
A crucial intermediate in the synthesis of (±)-ferruginol is the 6,7-unsaturated compound, specifically this compound methyl ether. tcichemicals.com This intermediate is formed from a carboxylic acid precursor which is heated with lead tetraacetate (Pb(OAc)₄) and copper(II) acetate (B1210297) (Cu(OAc)₂) in pyridine. tcichemicals.com This step introduces the C6-C7 double bond characteristic of this compound. Subsequent steps in the total synthesis of ferruginol (B158077) involve hydrogenation of this double bond and demethylation of the phenol (B47542) ether. tcichemicals.com
| Step | Reactants/Reagents | Product | Key Transformation |
|---|---|---|---|
| 1 | Modified Polyene Ester, BF₃·OEt₂ in Nitromethane | Tricyclic Ester Intermediate | Stereoselective polyene cyclization to form A/B/C ring system. |
| 2 | Tricyclic Ester Intermediate | Tricyclic Carboxylic Acid | Hydrolysis of the ester group. |
| 3 | Tricyclic Carboxylic Acid, Pb(OAc)₄, Cu(OAc)₂ in Pyridine | This compound Methyl Ether | Oxidative decarboxylation to introduce the C6-C7 double bond. |
Modern synthetic strategies for abietane diterpenoids also explore radical-based cyclizations, which can offer advantages in terms of functional group tolerance compared to traditional cation-initiated polyene cyclizations. nih.govacs.org These methods provide alternative routes to the core abietane skeleton.
Semi-Synthesis from Related Natural Products
Semi-synthesis, which utilizes readily available natural products as starting materials, is a practical and efficient strategy for producing this compound and other related diterpenoids. researchgate.net Abundant natural abietanes like dehydroabietic acid and ferruginol serve as common precursors.
For instance, a bioinspired synthesis of rearranged abietane diterpenes, such as pygmaeocin C, uses ferruginol as the starting material. acs.org The key transformation involves treating a C6-C7 unsaturated dehydroabietane derivative (akin to this compound) with selenium dioxide, which induces a skeletal rearrangement. acs.org This highlights how this compound or its precursors can be accessed from more common abietanes and then used to generate more complex structures.
Furthermore, the conversion of dehydroabietic acid, which can be produced by heating abietic acid, into ferruginol has been established. gla.ac.ukgla.ac.uk These synthetic pathways can be adapted to yield this compound by introducing the C6-C7 unsaturation at the appropriate stage, often via oxidative methods.
Synthetic Modifications and Analogue Generation
This compound and its methyl ether are versatile intermediates for the synthesis of a wide array of oxidized abietane diterpenes. tcichemicals.comgoogle.co.ukull.es The presence of the C6-C7 double bond provides a reactive site for various chemical transformations.
The modification of the this compound scaffold is a common strategy to generate analogues with potentially enhanced or novel biological activities. mdpi.com The structural features of abietane diterpenoids, such as the phenolic hydroxyl group and the aromatic ring, are often targets for derivatization.
Enhanced Bioactivity : Research has shown that oxidation of the catechol group in some abietane diterpenoids to a quinone can enhance antimicrobial activity. rsc.org Similarly, modifications at various positions on the abietane skeleton, including the C-ring and the isopropyl group, are explored to create derivatives with improved cytotoxic or anti-inflammatory properties. rsc.orgresearchgate.net The synthesis of various ferruginol and sugiol (B1681179) analogues functionalized at the C-19 position has been undertaken to explore their biological profiles. nih.gov
Analytical Characterization : For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of the compound. The phenolic hydroxyl group of this compound can be converted into a trimethylsilyl (B98337) (TMS) ether. This silylation is a standard procedure that facilitates its identification in complex mixtures like plant resins. mdpi.com Methyl ether derivatives are also used for analytical purposes and can influence the compound's biological activity profile. mdpi.comnih.gov
Achieving regioselectivity and stereoselectivity is a critical challenge and a key goal in the synthesis and derivatization of complex molecules like this compound.
Regioselectivity : The oxidation of this compound methyl ether with reagents like dimethyldioxirane (B1199080) (DMDO) has been shown to proceed with high regioselectivity, targeting the C6 and C7 positions. researchgate.net This allows for the controlled introduction of oxygen functionalities. Depending on the reaction conditions, different oxidized products can be obtained, such as the corresponding 7-ketone or an ε-lactone. researchgate.net This selective functionalization is crucial for the diverted synthesis of other oxidized abietane diterpenes. google.co.ukull.es
Stereoselectivity : In the total synthesis of the abietane core, the stereochemistry of the cyclization of polyene precursors can be controlled. For example, the use of bulky alkyl esters in the polyene precursor can influence the stereochemical outcome of the Lewis acid-catalyzed cyclization, leading to a higher stereoselectivity in the formation of the A/B ring junction. tcichemicals.com This control is explained by the differential stability of the transition states leading to the various stereoisomers. tcichemicals.com Furthermore, advanced methods like cobalt-catalyzed radical polycyclizations have demonstrated high levels of stereochemical control, influenced by the strategic placement of oxygen-containing functional groups within the substrate. nih.govacs.org
| Transformation Type | Substrate | Reagent/Method | Key Outcome | Reference |
|---|---|---|---|---|
| Regioselective Oxidation | This compound Methyl Ether | Dimethyldioxirane (DMDO) | Selective oxidation at C-6 and C-7 positions. | researchgate.net |
| Stereoselective Cyclization | Modified Polyene with Bulky Ester | BF₃·OEt₂ in Nitromethane | Enhanced stereoselectivity at the A/B ring fusion. | tcichemicals.com |
| Stereocontrolled Radical Cyclization | Oxygenated Polyene Precursors | Co-catalyzed MHAT | High stereochemical control in abietane core formation. | nih.govacs.org |
Derivatization for Enhanced Bioactivity or Analytical Characterization
Mechanistic Studies of Synthetic Reactions Involving this compound
Understanding the reaction mechanisms is fundamental to developing and optimizing synthetic routes to this compound and its derivatives. Mechanistic studies have shed light on key steps such as the cyclization to form the abietane skeleton and subsequent rearrangements.
The biosynthesis of abietane diterpenes, which synthetic strategies often mimic, proceeds via the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). rsc.orgfrontiersin.org This process involves the formation of carbocation intermediates. The cyclization cascade is terminated by deprotonation and rearrangement steps that lead to the final abietane structure. acs.orgpnas.orgnih.gov
In the context of laboratory synthesis, the stereochemical outcome of the polyene cyclization to form the abietane core has been rationalized by analyzing the stability of the chair-like transition states. The steric hindrance imposed by substituents, such as different ester groups on the precursor, can favor one transition state over another, thereby dictating the stereochemistry of the final product. tcichemicals.com
Furthermore, the acid-catalyzed rearrangement of abietane diterpenes has been a subject of mechanistic investigation. For example, the conversion of 6,7-dehydroabietane derivatives into taiwaniaquinoids (which involves a B-ring contraction) has been studied. One proposed mechanism involves the oxidative cleavage of the C6-C7 double bond to form a seco-abietane dialdehyde (B1249045), followed by an acid-mediated intramolecular aldol-type condensation and subsequent elimination. acs.org
Vi. Biological Activities and Mechanistic Investigations
Antioxidant Activity
6,7-Dehydroferruginol has demonstrated significant antioxidant capabilities in a variety of laboratory-based assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. In this test, this compound has shown potent activity. nih.gov
Another key method for evaluating antioxidant potential is the β-carotene bleaching assay, which measures the capacity of a compound to inhibit the oxidation of β-carotene in the presence of linoleic acid. redalyc.org This test is particularly relevant for assessing the prevention of lipid peroxidation. this compound's effectiveness in this assay underscores its protective effects against oxidative damage to lipids. nih.govcellmolbiol.org
The antioxidant activity of this compound is also confirmed through its ability to inhibit the oxidation of linoleic acid, a process that can be monitored to determine the extent of lipid peroxidation. nih.gov The compound's performance in these assays establishes its role as a notable antioxidant.
In vitro Antioxidant Activity of this compound
| Assay | Description | Finding |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom or electron to the stable DPPH radical. cellmolbiol.org | Exhibits potent free radical scavenging activity. |
| β-Carotene Bleaching | Assesses the prevention of oxidative discoloration of β-carotene, indicating protection against lipid peroxidation. redalyc.org | Effective in inhibiting β-carotene bleaching. |
| Linoleic Acid Oxidation | Measures the inhibition of hydroperoxide formation during linoleic acid oxidation. | Shows inhibition of linoleic acid oxidation. |
The antioxidant effects of this compound extend to cellular environments, where it provides protection against oxidative stress. Oxidative stress arises from an imbalance between reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage to vital cellular components like lipids, proteins, and DNA. mdpi.comresearchgate.net
This compound exerts its cytoprotective effects by directly scavenging intracellular ROS. nih.govmdpi.com For instance, it can mitigate cell damage induced by agents like hydrogen peroxide (H₂O₂). nih.govmdpi.com By reducing the intracellular burden of ROS, it helps maintain cellular redox balance and protects the cell from oxidative injury. nih.gov This activity is often evaluated in cellular models such as mouse macrophages (RAW 264.7) or human epithelial cells. mdpi.com
The potent radical-scavenging ability of this compound is mechanistically linked to the formation of a quinone methide intermediate. researchgate.netwikipedia.orgmdpi.com As an abietane-type diterpene with a phenolic hydroxyl group, it can donate a hydrogen atom to a radical, forming a phenoxyl radical. researchgate.net
Cellular Antioxidant Mechanisms
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory properties by modulating the production of key pro-inflammatory molecules. nih.gov A primary target of its action is the inhibition of nitric oxide (NO), a critical signaling molecule in inflammation produced by the enzyme inducible nitric oxide synthase (iNOS). mdpi.com In macrophage cell lines like RAW 264.7, which are often stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state, this compound has been shown to potently reduce NO production. mdpi.com
Modulation of Pro-inflammatory Mediators by this compound
| Mediator | Cell Line | Effect |
|---|---|---|
| Nitric Oxide (NO) | RAW 264.7 Macrophages | Inhibition of production. |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | RAW 264.7 Macrophages | Inhibition of secretion. mdpi.com |
The anti-inflammatory actions of this compound are rooted in its ability to interfere with crucial intracellular signaling pathways that drive inflammation. A key pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of genes involved in the inflammatory and immune responses. nih.govnih.gov
Upon stimulation by inflammatory signals like LPS, the NF-κB pathway is activated, leading to the transcription of genes for pro-inflammatory cytokines and enzymes such as iNOS and cyclooxygenase-2 (COX-2). mdpi.commdpi.com Research indicates that this compound can inhibit the activation of NF-κB. mdpi.commedsci.org By preventing the nuclear translocation of NF-κB subunits like p65, it effectively blocks the expression of its target pro-inflammatory genes. mdpi.commedsci.org This inhibition of the NF-κB signaling cascade is a central mechanism for its observed anti-inflammatory effects.
Modulation of Pro-inflammatory Mediators and Cytokines
Antimicrobial Efficacy
The abietane (B96969) diterpenoid this compound has been a subject of scientific inquiry for its potential pharmacological applications, including its antimicrobial properties. biosynth.com As a natural compound derived from various plant sources, particularly conifers, its ability to inhibit the growth of various microorganisms is under investigation. biosynth.com
Research has identified this compound as one of several diterpenoids isolated from the cones of the bald cypress, Taxodium distichum. researchgate.netnih.gov In a comprehensive study, twelve diterpenoids, including this compound, were evaluated for their antifungal activities against two wood-decay fungi: the white-rot fungus Trametes versicolor and the brown-rot fungus Fomitopsis palustris. researchgate.netnih.gov While other compounds within the tested group, such as taxodione (B1682591) and 14-deoxycoleon U, demonstrated more potent activity, the study included this compound in its analysis of abietane-type structures with antifungal potential. researchgate.net
The antibacterial potential of this compound has been noted in scientific literature. A review of antimicrobial diterpenes from natural sources reported its activity, highlighting its potential as an antibacterial agent. nih.gov In one study, this compound was identified in a mixture containing fatty acids from Cephalotaxus harringtonia var. drupacea, and this fraction was examined for its antibacterial properties. researchgate.net
Specific data on its efficacy has been documented, providing a quantitative measure of its inhibitory effect.
| Compound | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|
| This compound | 3.13–6.25 µg/mL | nih.gov |
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a bacterium. nih.gov The reported MIC values for this compound indicate significant antibacterial activity. nih.gov
Heterosigma akashiwo is a unicellular, bloom-forming microalga recognized globally for its detrimental impact on marine ecosystems and aquaculture. mdpi.comfrontiersin.org These harmful algal blooms (HABs) can lead to significant economic losses by causing widespread death of farmed fish, including salmon, yellowtail, and sea bream. mdpi.comresearchgate.net The toxicity of H. akashiwo is linked to the production of reactive oxygen species (ROS) and potentially other toxic compounds that damage the gills of fish, leading to asphyxiation. mdpi.comresearchgate.net Given the ecological and economic threats posed by H. akashiwo, there is considerable interest in discovering natural compounds that can control its blooms. frontiersin.orgfrontiersin.org
While various natural compounds, such as cyclic lipopeptides and fatty acids, have been investigated for their algicidal effects against H. akashiwo, specific studies detailing the direct activity of this compound against this particular microalga are not prominently featured in the reviewed scientific literature. frontiersin.orgnih.gov However, the established antimicrobial properties of this compound suggest its potential as a candidate for future research in the control of harmful algal blooms.
The precise antimicrobial mechanisms of this compound are not fully elucidated, but research on terpenoids provides a general framework for its potential modes of action. biosynth.com As a lipophilic molecule, it is theorized that this compound may exert its effects by disrupting the cell membranes of microorganisms. biosynth.com This interaction can compromise membrane integrity, leading to cell lysis and death. frontiersin.orgmdpi.com
Another potential mechanism involves the modulation of key biological pathways through interactions with cellular receptors and enzymes. biosynth.com For some diterpenes, molecular docking studies have suggested that they may target essential bacterial enzymes like peptide deformylase (PDF), which is crucial for bacterial protein maturation and survival. nih.gov Furthermore, studies on related abietane diterpenes have explored their role as efflux pump inhibitors in resistant bacteria. researchgate.net While these compounds were found to be weak inhibitors, this line of inquiry points to another possible, though perhaps secondary, mechanism of action. researchgate.net
Antialgal Activity (e.g., against Heterosigma akashiwo)
Neuroprotective and Anti-Alzheimer's Potential
Beyond its antimicrobial effects, this compound has emerged as a compound of interest for its neuroprotective properties, particularly in the context of Alzheimer's disease.
A central element in the pathology of Alzheimer's disease is the accumulation and aggregation of beta-amyloid (Aβ) peptides, which leads to the formation of plaques in the brain, contributing to neuronal dysfunction and cell death. gums.ac.irnih.gov Research focused on diterpenes isolated from Sugi (Cryptomeria japonica) wood has identified this compound as a compound with a significant Aβ toxicity reduction effect. gums.ac.irresearchgate.net
In studies using the nematode Caenorhabditis elegans as a model for Aβ toxicity, this compound was shown to improve motor function disorder (paralysis) caused by Aβ expression. gums.ac.irresearchgate.net The potency of this effect was found to be comparable to that of other known anti-Alzheimer's agents such as ginkgolide A, morin, and rosmarinic acid. gums.ac.irresearchgate.net
Improvement of Neurological Function in Model Organisms (C. elegans)
The nematode Caenorhabditis elegans serves as a valuable model organism for studying neurodegenerative diseases and the effects of chemical compounds on the nervous system. nih.gov Its well-defined nervous system, comprising 302 neurons in the hermaphrodite, and the availability of genetic tools make it suitable for initial screening and mechanistic studies. nih.govwormatlas.orgplos.org The expression of human genes associated with neurodegenerative diseases, such as those forming protein aggregates, allows for the in vivo validation of therapeutic targets. nih.govnih.gov
Research utilizing C. elegans models has demonstrated the potential of various natural compounds to modulate neuronal function. For instance, specific assays like chemotaxis, pharyngeal pumping, and serotonin (B10506) sensitivity are employed to assess neuronal health and the impact of compounds on behaviors affected by neurodegeneration. nih.gov While direct studies on this compound in C. elegans are not extensively detailed in the provided context, the organism's utility in screening for compounds that affect neurological pathways is well-established. nih.gov
Anti-Neuroinflammatory Effects (e.g., inhibition of nitric oxide production in microglia)
Neuroinflammation, often mediated by the activation of microglial cells in the central nervous system (CNS), is a key factor in the progression of neurodegenerative diseases. mdpi.comnih.gov Activated microglia release pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs), which can be neurotoxic. mdpi.combiomolther.org
Studies on various natural compounds have demonstrated their ability to suppress these inflammatory responses. A common experimental model involves stimulating microglial cells, such as the BV2 cell line, with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce an inflammatory state. mdpi.combiomolther.org
This compound has been investigated for its anti-inflammatory properties. scielo.br Research has shown that certain compounds can effectively inhibit the production of NO in LPS-stimulated microglia. nih.gov This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. nih.gov For example, studies on other natural compounds have shown significant reductions in NO, TNF-α, and IL-6 levels in activated microglia. nih.gov This anti-neuroinflammatory activity is a promising area of research for compounds like this compound in the context of neurodegenerative disorders.
The table below summarizes the effects of certain compounds on inflammatory markers in LPS-stimulated microglial cells, providing a framework for understanding the potential anti-neuroinflammatory action of this compound.
Table 1: Effect of Compounds on Inflammatory Markers in LPS-Stimulated Microglia
| Compound | Effect on Nitric Oxide (NO) Production | Effect on iNOS Expression | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) |
|---|---|---|---|
| Sterigmatocystins | Significant inhibition nih.gov | Downregulation nih.gov | Mild inhibition of TNF-α and IL-6 nih.gov |
| 7,3',4'-Trihydroxyisoflavone | Significant suppression biomolther.org | Significant suppression biomolther.org | Suppression of IL-6 biomolther.org |
| Nicardipine | Significant inhibition plos.org | Inhibition plos.org | Inhibition of IL-6 and TNF-α plos.org |
Potential Anticancer Properties
This compound has demonstrated moderate cytotoxic activity in scientific studies. rsc.org The anticancer potential of related diterpenoids and other natural compounds has been a subject of extensive research. For instance, ferruginol (B158077), a structurally similar compound, has shown activity against non-small-cell lung cancer cell lines. mdpi.com
The investigation into the anticancer effects of natural compounds often involves assessing their cytotoxicity against various cancer cell lines. mdpi.commdpi.com For example, studies on other complex organic molecules have identified compounds with potent activity against leukemia and breast cancer cells. mdpi.commdpi.com The mechanisms underlying these anticancer properties are varied and can include inducing cell cycle arrest and apoptosis (programmed cell death). mdpi.com
The table below provides examples of the cytotoxic activity of different natural compounds against specific cancer cell lines, illustrating the type of data generated in such research.
Table 2: Cytotoxic Activity of Selected Natural Compounds
| Compound | Cancer Cell Line | Observed Effect |
|---|---|---|
| Demethylcryptojaponol | A2780 (human ovarian cancer) | Active with an IC50 value of 1.2 µg/mL rsc.org |
| 7-α-hydroxyfrullanolide | MDA-MB-468 (triple-negative breast cancer) | Strong anti-TNBC activity mdpi.com |
| Compound 14 (from Cryptomeria japonica) | MOLM-13 (leukemia) | EC50 values of 22–44 µM mdpi.com |
General Mechanisms of Action
The biological activities of this compound and related compounds stem from their interactions at the molecular level. biosynth.com
The mode of action for many diterpenoids involves interactions with various cellular receptors and enzymes, which in turn influences physiological processes. biosynth.com For example, some related compounds have been shown to interact with enzymes like cathepsin K, inhibiting its collagenase activity. nih.gov Another potential mechanism involves the upregulation of the low-density lipoprotein receptor (LDLR) on the surface of liver cells, which can contribute to lipid-lowering effects. google.com
This compound is studied for its ability to modulate various biological pathways. biosynth.com A key pathway implicated in the anti-inflammatory effects of many natural compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Inhibition of NF-κB activation can prevent the transcription of pro-inflammatory genes. nih.gov Additionally, the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, are crucial in the inflammatory response and are targets for many anti-inflammatory agents. mdpi.combiomolther.org In the context of cancer, pathways involving cell cycle regulation and apoptosis, such as the p53 and Akt signaling pathways, are often modulated by bioactive compounds. mdpi.com
Vii. Structure Activity Relationship Sar Studies
Comparative Analysis with Structurally Related Diterpenoids (e.g., Ferruginol (B158077), Sugiol)
The biological activity of 6,7-dehydroferruginol is often evaluated in comparison to its close structural analogues, primarily its saturated counterpart, ferruginol, and the related ketone, sugiol (B1681179). These comparisons reveal critical insights into how minor structural modifications can significantly impact their pharmacological profiles.
This compound, ferruginol, and sugiol share the same tricyclic abietane (B96969) skeleton, with variations in the B-ring and at the C7 position. Ferruginol possesses a fully saturated B-ring, while this compound introduces a double bond between carbons 6 and 7. Sugiol, on the other hand, features a ketone group at the C7 position.
Studies have shown that these structural differences lead to a range of biological activities. For instance, in a study assessing the growth inhibition of the red tide plankton Heterosigma akashiwo, ferruginol exhibited potent inhibitory activity, whereas this compound and sugiol were only weakly active. ebi.ac.uk This suggests that the presence of the C6-C7 double bond in this compound and the C7-keto group in sugiol may diminish the algicidal potency observed with the saturated B-ring of ferruginol.
In the context of antioxidant activity, both ferruginol and this compound have demonstrated notable effects. researchgate.net Research on diterpenes from sugi wood has highlighted the antioxidative properties of both compounds, suggesting a correlation with their ability to reduce β-amyloid toxicity. researchgate.net Ferruginol, in particular, has been extensively studied for its antioxidant capabilities. rsc.org
Regarding cytotoxic and antimicrobial activities, ferruginol has displayed significant antimicrobial, antileishmanial, and nematicidal properties. rsc.org this compound has also been reported to possess moderate cytotoxic activity. rsc.org The introduction of further oxidation, such as in sugiol, can modulate these activities. For example, sugiol has been shown to have antibacterial effects against foodborne pathogens. ebi.ac.uk
The following interactive data table provides a comparative overview of the reported biological activities of this compound, ferruginol, and sugiol.
| Compound | Key Structural Feature | Reported Biological Activities |
| This compound | C6-C7 double bond | Weakly active against H. akashiwo ebi.ac.uk, Antioxidant researchgate.netrsc.org, Moderate cytotoxic activity rsc.org |
| Ferruginol | Saturated B-ring | Potent inhibitory activity against H. akashiwo ebi.ac.uk, Antioxidant researchgate.netrsc.org, Antimicrobial, Antileishmanial, Nematicidal rsc.org, Gastroprotective rsc.org |
| Sugiol | C7-keto group | Weakly active against H. akashiwo ebi.ac.uk, Antibacterial against foodborne pathogens ebi.ac.uk, Lipid peroxidation inhibition ebi.ac.uk |
Impact of Functional Group Modifications on Biological Activities
The modification of functional groups on the abietane scaffold of this compound and its analogues has been a key strategy to explore and enhance their biological activities. The phenolic hydroxyl group at C12 and the isopropyl group at C13 are common features, while modifications often target the A and B rings.
The synthesis of various oxidized abietane diterpenes, often starting from derivatives like this compound methyl ether, has provided a library of compounds for SAR studies. tcichemicals.com For instance, the introduction of a ketone at C7 to form sugiol from a ferruginol-type precursor alters the electronic and steric properties of the B-ring, which, as noted earlier, can impact biological activity.
Further modifications, such as the introduction of additional hydroxyl groups or the formation of quinone methides, have been shown to significantly influence the pharmacological profile. For example, the synthesis of 12-hydroxyabieta-8,11,13-trien-6-one, a 6-oxo derivative of ferruginol, and its subsequent transformation into other oxidized diterpenes have been explored to evaluate their antibacterial activities. tcichemicals.com
The phenolic hydroxyl group at C12 is generally considered crucial for the antioxidant activity of these compounds. Esterification or etherification of this group, as seen with this compound methyl ether, can modulate this activity and affect other biological properties. tcichemicals.com
The following table summarizes the impact of key functional group modifications on the biological activities of abietane diterpenoids related to this compound.
| Modification | Resulting Compound Type | Impact on Biological Activity |
| Introduction of C6-C7 double bond | This compound | Modulates cytotoxic and algicidal activity compared to ferruginol ebi.ac.ukrsc.org |
| Oxidation at C7 (keto group) | Sugiol | Alters antimicrobial and cytotoxic profile ebi.ac.uk |
| Methylation of C12 hydroxyl | Ferruginol/6,7-Dehydroferruginol methyl ether | Can decrease antioxidant activity but may serve as a synthetic intermediate for further modifications tcichemicals.com |
| Introduction of additional hydroxyl groups | Hydroxylated ferruginol derivatives | Can enhance antibacterial activity tcichemicals.com |
| Formation of quinone methides | Taxodione (B1682591), Royleanone | Often leads to potent cytotoxic and antibacterial activities tcichemicals.com |
Stereochemical Influences on Pharmacological Profiles
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. nih.gov In the case of this compound and related diterpenoids, the stereocenters within the tricyclic ring system can significantly influence their pharmacological profiles.
While specific studies focusing solely on the stereochemical influences of this compound are limited, research on related compounds provides valuable insights. For example, studies on ferruginol have indicated that the stereochemistry can affect its biological activity. The natural enantiomeric form of these compounds is typically the one isolated from plant sources. However, synthetic routes can produce racemic mixtures or specific enantiomers, allowing for comparative biological evaluation.
The development of stereoselective synthesis methods is crucial for obtaining enantiomerically pure compounds to accurately assess their individual pharmacological activities. beilstein-journals.org For instance, the stereoselective synthesis of other complex natural products often employs chiral auxiliaries or catalysts to control the formation of specific stereoisomers. Such approaches could be applied to generate different stereoisomers of this compound for detailed SAR studies.
Computational Modeling for SAR Prediction
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological activities of compounds and understanding their mechanisms of action at a molecular level. nih.govscielo.brmdpi.com
While specific and detailed computational modeling studies exclusively for this compound are not extensively reported in the available literature, the principles can be applied based on the known activities of this compound and its analogues. Molecular docking simulations could be employed to predict the binding affinity of this compound to various biological targets, such as microbial enzymes or cancer-related proteins. These simulations would model the interactions between the ligand (this compound) and the active site of the protein, providing insights into the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
For example, a docking study could compare the binding of this compound, ferruginol, and sugiol to a specific enzyme to rationalize the observed differences in their biological activities. The presence of the planar C6-C7 double bond in this compound would alter the conformation of the B-ring compared to the chair-like conformation in ferruginol, potentially leading to a different binding orientation and affinity.
QSAR studies could be developed for a series of this compound analogues with varying substituents. By correlating the structural features (descriptors) of these molecules with their measured biological activities, a mathematical model can be generated to predict the activity of new, untested compounds.
The following table outlines potential applications of computational modeling for the SAR prediction of this compound.
| Computational Method | Potential Application for this compound SAR | Predicted Outcome |
| Molecular Docking | Predict binding mode and affinity to biological targets (e.g., enzymes, receptors). | Elucidate key intermolecular interactions and rationalize differences in activity compared to ferruginol and sugiol. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for biological activities (e.g., cytotoxicity, antimicrobial) based on a series of analogues. | Guide the design of new derivatives with enhanced potency. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-protein complex over time. | Assess the stability of the binding interaction and induced conformational changes in the target protein. |
Viii. Future Research Directions and Therapeutic Implications
Elucidation of Novel Biological Activities and Molecular Targets
Future research on 6,7-Dehydroferruginol is centered on discovering new biological activities and identifying its specific molecular targets to understand its mechanism of action. The compound has demonstrated a range of bioactivities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects. biosynth.comd-nb.inforsc.org
Studies have shown its potential in addressing neurodegenerative conditions. Specifically, this compound was found to significantly reduce the toxicity of β-amyloid (Aβ), a peptide considered a primary cause of Alzheimer's disease. researchgate.netgums.ac.ir Research indicates that this effect is linked to its antioxidant properties. researchgate.netgums.ac.ir It effectively suppressed the paralysis induced by Aβ toxicity in preclinical models. gums.ac.ir This Aβ toxicity reduction was a distinctive property of ferruginol (B158077) and this compound among several other diterpenes tested. gums.ac.ir
Its antimicrobial properties have also been a focus. The compound shows activity against the bacterium Propionibacterium acnes and the fungi Trichophyton mentagrophytes and Trichophyton rubrum. d-nb.info It also possesses potent activity against Fomitopsis palustris and weak activity against Heterosigma akashiwo. biocrick.com
While its broad activities are known, the precise molecular targets often remain elusive. It is understood that the compound modulates various biological pathways, likely through interactions with cellular receptors and enzymes. biosynth.com A key future direction is to pinpoint these specific protein interactions to clarify how it exerts its effects. For instance, identifying the enzymes it inhibits or the signaling receptors it activates will be crucial for its development as a therapeutic agent. Research into related compounds, such as montbretol, which has shown potent androgen receptor antagonist activity, suggests that abietane (B96969) diterpenoids can have specific and potent molecular targets. rsc.org
Table 1: Investigated Biological Activities of this compound
| Biological Activity | Finding | Reference |
|---|---|---|
| Neuroprotection | Reduces β-amyloid toxicity, suppressing induced paralysis in C. elegans. | researchgate.netgums.ac.ir |
| Antioxidant | Exhibits DPPH radical scavenging activity. | d-nb.infogums.ac.ir |
| Antimicrobial | Shows activity against Propionibacterium acnes, Trichophyton mentagrophytes, and Trichophyton rubrum. | d-nb.info |
| Antifungal | Demonstrates potent activity against the fungus Fomitopsis palustris. | biocrick.com |
| Cytotoxicity | Possesses moderate cytotoxic activity against certain tumor cells. | rsc.org |
Development of Advanced In vitro and In vivo Models for Mechanistic Studies
To fully understand the therapeutic potential of this compound, the development and use of advanced research models are essential. These models are critical for detailed mechanistic studies of its biological effects.
In Vitro Models: A variety of in vitro assays have been employed to characterize the bioactivity of this compound. For assessing its antioxidant capabilities, methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the β-carotene bleaching method, and the linoleic acid method have been utilized. d-nb.info Antimicrobial activity has been tested using culture-based assays against various microbes, including bacteria like P. acnes and fungi such as T. mentagrophytes and T. rubrum. d-nb.info Future studies will likely involve more complex in vitro systems, such as 3D cell cultures or organ-on-a-chip models, to better mimic human physiology and obtain more predictive data on efficacy.
In Vivo Models: A significant advancement in the study of this compound has been the use of the nematode Caenorhabditis elegans as an in vivo model for Alzheimer's disease. researchgate.net In a specific strain of C. elegans (CL4176) that expresses human Aβ and exhibits paralysis as a result of its toxicity, administration of this compound effectively suppressed this paralysis. gums.ac.ir This model provided crucial evidence for the compound's potential neuroprotective effects. researchgate.netgums.ac.ir Future research will require the use of more complex animal models, such as transgenic mice that develop Alzheimer's-like pathology, to further validate these findings and explore the compound's potential for clinical translation.
Rational Design and Synthesis of Bioactive Analogues
The chemical structure of this compound serves as a scaffold for the rational design and synthesis of new, potentially more potent bioactive analogues. The field of synthetic chemistry has been actively exploring modifications of the abietane skeleton to enhance biological activities. rsc.org
One approach involves using the related compound, this compound methyl ether, as a starting material for the synthesis of various oxidized abietane diterpenes. tcichemicals.com Researchers have developed synthetic routes to produce analogues such as taxodione (B1682591), royleanone, and sugiol (B1681179) derivatives. tcichemicals.com For instance, one synthetic pathway involves the oxidation of dehydroferruginol methyl ether with m-chloroperbenzoic acid (mCPBA), followed by treatment with TsOH to yield 6-oxoferruginol methyl ether, a precursor to other bioactive compounds. tcichemicals.com Another strategy reported the diverted synthesis of oxidized abietanes via the oxidation of this compound methyl ether with dimethyldioxirane (B1199080). google.co.ukull.es These synthetic efforts allow for the creation of a library of related compounds that can be screened for enhanced or novel biological activities, contributing to structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Natural Product Development
This compound holds promise for applications in drug discovery and the development of new natural products. Its diverse biological properties make it a valuable lead compound for therapeutic research. biosynth.com The antioxidant and anti-inflammatory activities suggest its potential for treating chronic diseases characterized by oxidative stress and inflammation. biosynth.com Furthermore, its antimicrobial effects open possibilities for developing treatments for skin conditions. d-nb.info
A particularly compelling application is in the field of neurodegenerative diseases. The demonstrated ability to reduce Aβ toxicity positions this compound as a candidate for the prevention or treatment of Alzheimer's disease. researchgate.netgums.ac.ir The compound is noted to be skin-permeable and volatile, suggesting potential for transdermal or nasal delivery routes for therapeutic application. researchgate.netgums.ac.ir
From a natural product development perspective, there is significant interest in utilizing sustainable sources for this compound. Byproducts from the sugi (Japanese cedar, Cryptomeria japonica) wood-drying process have been identified as a rich source of this compound and other bioactive diterpenoids. d-nb.info Developing efficient methods to isolate and purify these compounds from industrial byproducts represents a practical and value-added application for what is currently an underutilized woody biomass. d-nb.info
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research
The integration of "omics" technologies offers a powerful approach to deepen the understanding of this compound. These high-throughput techniques allow for the comprehensive analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system. nih.govnumberanalytics.comteknoscienze.com
While the application of omics to this compound research is still in its early stages, it holds immense potential. A metabolomics study has already reported the detection of a related compound in plant extracts, demonstrating the utility of this approach. scispace.com
Future research could employ these technologies in several ways:
Metabolomics: Can be used to map the metabolic pathways affected by this compound treatment in cells or organisms, providing insights into its mechanism of action.
Proteomics: Can identify the specific proteins that bind to this compound or whose expression levels change upon treatment, thus revealing its direct molecular targets and downstream effects.
Transcriptomics: Can analyze changes in gene expression in response to the compound, offering a broad view of the cellular processes it modulates.
By integrating data from these different omics levels, researchers can build a comprehensive picture of the compound's biological effects, accelerate the identification of biomarkers for its activity, and support its development for personalized medicine. nih.govscielo.org.mx
Q & A
Basic Research Questions
Q. What methods are recommended for isolating 6,7-Dehydroferruginol from natural sources, and what purity thresholds are critical for pharmacological studies?
- Methodological Answer : Isolation typically involves medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) from sugi wood byproducts. Key steps include solvent extraction (e.g., hexane or ethyl acetate), followed by purification using silica gel columns. Purity thresholds above 95% are recommended for bioactivity assays to minimize interference from co-extracted diterpenes like ferruginol or sandaracopimarinal. Structural validation via - and -NMR is essential .
Q. How does this compound compare to ferruginol in initial Aβ toxicity reduction assays, and what model systems are validated for such studies?
- Methodological Answer : In C. elegans CL4176 models expressing human Aβ, this compound (0.5 mg/mL) showed a non-paralysis rate comparable to ferruginol (p < 0.05), indicating equivalent Aβ toxicity reduction. The assay involves synchronizing nematodes, administering compounds via bacterial lawns, and scoring paralysis at 24-hour intervals. Positive controls (e.g., ginkgolide A) must be included to validate assay sensitivity .
Q. What standardized assays are used to evaluate the antioxidative activity of this compound, and how are results interpreted?
- Methodological Answer : The DPPH radical scavenging assay is the gold standard. Prepare a 0.1 mM DPPH solution in methanol, mix with serial dilutions of this compound (0.1–10 mM), and measure absorbance at 517 nm after 30 minutes. Calculate IC values using nonlinear regression. For this compound, reported IC = 0.9 mM, indicating strong antioxidative activity comparable to BHT (butylated hydroxytoluene) .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data for this compound across different experimental systems (e.g., C. elegans vs. algal inhibition assays)?
- Methodological Answer : Contradictions arise from system-specific mechanisms. For example, this compound reduced Aβ toxicity in C. elegans via antioxidative pathways but showed no growth inhibition against Heterosigma akashiwo algae. To resolve this, conduct parallel assays under standardized conditions (e.g., pH, solvent controls) and use metabolomic profiling to identify system-specific metabolite interactions (e.g., flavone biosynthesis modulation in plants vs. neuroprotection in animals) .
Q. What synthetic strategies are viable for producing this compound derivatives to enhance bioavailability while retaining bioactivity?
- Methodological Answer : Oxidation of ferruginol methyl ether with dimethyldioxirane (DMDO) yields this compound derivatives. To enhance bioavailability, introduce hydrophilic moieties (e.g., glycosylation) at the C-12 position while preserving the abietane skeleton. Validate modifications via LC-MS and assess permeability using Caco-2 cell monolayers or transdermal flux assays .
Q. What experimental designs are optimal for elucidating the mechanism of Aβ toxicity reduction by this compound in neuronal models?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of Aβ-treated neuronal cells (e.g., SH-SY5Y) with this compound exposure. Focus on pathways like Nrf2-mediated oxidative stress response and APP processing. Validate findings using siRNA knockdowns and quantitative PCR. Include ferruginol as a comparator to isolate structure-activity relationships .
Q. How can researchers address solubility challenges of this compound in in vivo studies, and what formulation strategies are promising?
- Methodological Answer : Due to its hydrophobicity, use cyclodextrin-based nanoencapsulation or lipid nanoparticles (LNPs) to enhance aqueous solubility. Characterize formulations via dynamic light scattering (DLS) and test bioavailability in rodent models using LC-MS/MS pharmacokinetic profiling. Compare efficacy in Aβ-transgenic mice via Morris water maze tests .
Data Contradiction and Validation
Q. Why does this compound exhibit antioxidative activity in DPPH assays but fail to reduce iron chelation in ORAC tests?
- Methodological Answer : DPPH assays measure hydrogen atom transfer (HAT), while ORAC relies on electron transfer (ET). This compound’s abietane structure favors HAT mechanisms, explaining its DPPH activity (IC = 0.9 mM) but weak ORAC performance. To confirm, conduct comparative assays (e.g., ABTS, FRAP) and computational modeling of radical quenching pathways .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
